[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate
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Overview
Description
[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile. The final step involves esterification to introduce the butanoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] acetate
- [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] propanoate
Uniqueness
Compared to similar compounds, [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate may exhibit unique properties due to the presence of the butanoate ester group, which can influence its reactivity, solubility, and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-3-7-18(24)25-20-19(26-17-12-10-15(21)11-13-17)14(2)22-23(20)16-8-5-4-6-9-16/h4-6,8-13H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAJCJIKRQIHSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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